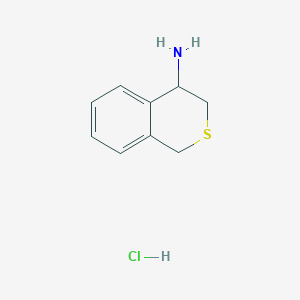

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDWPPWVNMWXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617642 | |

| Record name | 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123470-16-6 | |

| Record name | 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details a feasible synthetic pathway, methods for purification and characterization, and an exploration of its potential biological significance based on analogous structures.

Introduction

The isothiochroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an amine functionality at the 4-position, as in 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride, offers a key site for further molecular exploration and development of novel therapeutic agents. This guide outlines the chemical synthesis and detailed analytical characterization of this target compound.

Synthesis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

A plausible and effective method for the synthesis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride involves a two-step process starting from isothiochroman-4-one. The overall synthetic scheme is presented below.

Caption: Synthetic workflow for 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride.

Experimental Protocols

Step 1: Synthesis of Isothiochroman-4-one oxime

-

To a solution of isothiochroman-4-one (1 equivalent) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield isothiochroman-4-one oxime.

Step 2: Synthesis of 3,4-dihydro-1H-isothiochromen-4-amine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of isothiochroman-4-one oxime (1 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH4 by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3,4-dihydro-1H-isothiochromen-4-amine.

Step 3: Formation of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

-

Dissolve the crude amine from Step 2 in a minimal amount of anhydrous diethyl ether.

-

To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the white precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride.

Characterization Data

The structural confirmation and purity of the synthesized 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride are established through various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Value |

| Molecular Formula | C₉H₁₂ClNS |

| Molecular Weight | 201.72 g/mol |

| Melting Point | 153-155 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted δ (ppm): 8.5-9.0 (br s, 3H, -NH₃⁺), 7.2-7.5 (m, 4H, Ar-H), 4.5-4.7 (m, 1H, CH-N), 4.0-4.2 (m, 2H, Ar-CH₂-S), 3.0-3.3 (m, 2H, S-CH₂-CH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted δ (ppm): 135-140 (Ar-C), 125-130 (Ar-CH), 50-55 (CH-N), 30-35 (Ar-CH₂-S), 25-30 (S-CH₂-CH) |

| IR (KBr, cm⁻¹) | Predicted ν: 3000-2800 (N-H stretch), 1600, 1480 (C=C stretch, aromatic), 1500 (N-H bend), 690-770 (C-S stretch) |

| Mass Spectrometry (ESI+) | Predicted m/z: 166.07 [M+H]⁺ (for the free base) |

Note: Predicted NMR and IR data are based on the analysis of structurally similar compounds and standard chemical shift/frequency tables. Experimental verification is required.

Potential Biological Significance and Signaling Pathways

While specific biological data for 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride is not extensively documented, the structural similarity to known monoamine transporter (MAT) ligands suggests a potential interaction with these protein targets. Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft.

Caption: Postulated interaction with monoamine transporters.

The amine moiety and the bicyclic scaffold of the title compound are features found in various central nervous system (CNS) active agents. Inhibition of monoamine transporters by a ligand leads to an increase in the extracellular concentration of neurotransmitters like serotonin, dopamine, or norepinephrine, a mechanism of action for many antidepressant and psychostimulant drugs. Further pharmacological screening is necessary to validate this hypothesis and to determine the selectivity and potency of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride towards the different monoamine transporters.

Conclusion

This technical guide has detailed a practical synthetic route for 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride and outlined the necessary analytical methods for its characterization. The structural features of the molecule suggest its potential as a modulator of monoamine transporters, warranting further investigation into its pharmacological profile. The information provided herein serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in the synthesis and evaluation of novel isothiochroman derivatives.

The Enigmatic Mechanism of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride: An Uncharted Territory in Pharmacology

Despite its availability as a defined chemical entity, the mechanism of action of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride remains largely uncharacterized in publicly accessible scientific literature. Extensive searches for pharmacological data, including binding affinities, functional assays, and specific cellular targets, have yielded no specific results for this compound. This suggests that 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride may either be a novel research compound with undisclosed findings or a chemical intermediate for the synthesis of other molecules, with its own biological activity yet to be explored.

This in-depth guide navigates the current landscape of knowledge surrounding this molecule. In the absence of direct evidence, we will explore the known biological activities of the broader isothiochroman scaffold to which it belongs. This analysis will provide a foundational context for researchers, scientists, and drug development professionals, offering potential avenues for future investigation into the pharmacological profile of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride.

The Isothiochroman Scaffold: A Privileged Structure in Medicinal Chemistry

The isothiochroman core, a heterocyclic motif, is a recurring structure in compounds exhibiting a wide array of biological activities. The inclusion of a sulfur atom within the bicyclic ring system imparts unique physicochemical properties that are often exploited in drug design. Derivatives of the isothiochroman scaffold have been investigated for a variety of therapeutic applications, highlighting the potential for this chemical class.

Acetylcholinesterase (AChE) Inhibition

One of the most notable activities of isothiochroman derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. A series of isothiochromanone derivatives bearing an N-benzyl pyridinium moiety has been identified as potent AChE inhibitors, with potential applications in the treatment of Alzheimer's disease.[1]

| Compound ID | R (Substitution on N-benzyl) | AChE IC₅₀ (nM) |

| 15a | 4-fluoro | 2.7 |

| 15b | 4-chloro | 3.1 |

| 15c | 4-bromo | 3.5 |

| 15d | 4-methyl | 4.2 |

| 15e | 4-methoxy | 5.6 |

| 15f | 3-fluoro | 8.9 |

| 15g | 3-chloro | 9.5 |

| 15h | 3-bromo | 10.2 |

Table 1: Structure-Activity Relationship of Isothiochromanone Derivatives as AChE Inhibitors. Data indicates that electron-withdrawing substituents at the 4-position of the N-benzyl ring enhance inhibitory potency.[1]

The inhibitory activity of the isothiochromanone derivatives was determined using a modified Ellman's method. The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer, the tested compound at various concentrations, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen. The reaction is initiated by the addition of acetylcholinesterase enzyme. The rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Potential Signaling Pathways

Given the AChE inhibitory activity of related compounds, a primary mechanism of action for 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride, if active, could involve the modulation of cholinergic signaling.

Other Potential Biological Activities

Derivatives of the isothiochroman scaffold have also been explored for other therapeutic properties, including:

-

Antimicrobial and Antifungal Activity: The sulfur-containing ring system is a feature of many known antimicrobial and antifungal agents.

-

Anticancer Properties: Certain thiochromans have demonstrated cytotoxic effects against various cancer cell lines.

-

Antiestrogenic Effects: Thiochroman derivatives have been investigated as selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer.

Synthesis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

While the biological activity of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride is not well-documented, its synthesis is achievable through established organic chemistry routes. The presence of the amine group at the 4-position suggests it could be a key intermediate for the construction of more complex molecules, where this amine serves as a handle for further functionalization.

Future Directions and Conclusion

The lack of specific pharmacological data for 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride presents a clear gap in the current scientific knowledge. For researchers in drug discovery, this compound represents an opportunity for initial screening across a variety of biological targets. Based on the activities of the broader isothiochroman class, initial investigations could logically focus on:

-

Enzyme Inhibition Assays: Particularly against acetylcholinesterase and other neurologically relevant enzymes.

-

Antimicrobial and Antifungal Screening: To assess its potential as an anti-infective agent.

-

Cytotoxicity Assays: Against a panel of cancer cell lines to explore potential anticancer effects.

-

Receptor Binding Assays: To identify any potential interactions with G-protein coupled receptors or other receptor families.

References

The Dawn of a New Therapeutic Era: Isothiochromene Derivatives as Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a cornerstone of drug discovery, offering a diverse scaffold for the development of innovative pharmaceuticals. Among these, isothiochromene and its derivatives are rapidly gaining attention as a privileged structure with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery of isothiochromene derivatives as novel therapeutic agents, with a focus on their potential as acetylcholinesterase inhibitors, anticancer agents, and modulators of alpha2-adrenergic receptors.

Data Presentation: Quantitative Analysis of Biological Activity

The therapeutic potential of isothiochromene derivatives is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from key studies, providing a comparative analysis of their efficacy.

Acetylcholinesterase (AChE) Inhibitory Activity

A series of isothiochromanone derivatives bearing an N-benzyl pyridinium moiety have demonstrated remarkable inhibitory activity against acetylcholinesterase, a key target in the management of Alzheimer's disease.

| Compound ID | Substitution on N-benzyl Ring | AChE IC50 (nM) | Reference |

| 15a | 4-Fluoro | 2.7 | [1][2] |

| 15b | 4-Chloro | 3.1 | [1] |

| 15c | 4-Bromo | 3.5 | [1] |

| 15d | 4-Methyl | 4.2 | [1] |

| 15e | 4-Methoxy | 5.6 | [1] |

| 15f | 3-Fluoro | 8.9 | [1] |

| 15g | 3-Chloro | 9.5 | [1] |

| 15h | 3-Bromo | 10.2 | [1] |

| Donepezil | (Standard) | 14 | [3] |

Structure-Activity Relationship (SAR) Insights: The data reveals that substitution on the N-benzyl ring significantly influences the AChE inhibitory potency. Halogen substitutions at the 4-position of the benzyl ring generally result in higher activity compared to substitutions at the 3-position. Furthermore, electron-withdrawing groups, such as fluorine and chlorine, appear to be more favorable for potent inhibition than electron-donating groups like methyl and methoxy.

Anticancer Activity

Isothiochromene and related chromene derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are presented below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzochromene Derivatives | MCF-7 (Breast) | 4.6 - 21.5 | [4] |

| K562 (Leukemia) | 102 - 278 | [5] | |

| Isothiocoumarin-3-carboxylic acid derivative | NCI-H322M (Lung) | 1.28 | |

| Chromene Derivatives | MDA-MB-231 (Breast) | ~5 - 20 | [6] |

| Hs578T (Breast) | ~5 - 20 | [6] |

SAR Insights: The diverse structures of chromene-based compounds with anticancer activity make it challenging to draw a single, overarching SAR. However, studies on specific series have shown that the nature and position of substituents on the chromene scaffold play a critical role in determining their cytotoxic potency and selectivity against different cancer cell lines.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for key experiments cited in the evaluation of isothiochromene derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Procedure:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

-

AChE solution (e.g., from electric eel, 1 U/mL in phosphate buffer).

-

Test compound solutions at various concentrations.

-

-

Assay in a 96-well plate:

-

To each well, add 120 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of AChE solution.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader. Kinetic readings can be taken every 15 seconds for 5 minutes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These crystals are then dissolved, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[2]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isothiochromene derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation:

-

Remove the medium containing the test compound.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Shake the plate for 10 minutes to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value from the dose-response curve.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the receptor of interest.

Procedure:

-

Materials:

-

Cell membranes expressing the desired alpha-2 adrenoceptor subtype (α2A, α2B, or α2C).

-

Radioligand (e.g., [³H]-Rauwolscine).

-

Non-specific ligand (e.g., phentolamine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

-

Assay in a 96-well plate:

-

Total Binding: Add cell membranes, radioligand, and buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific ligand.

-

Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[7]

Procedure:

-

Cell Treatment: Plate cells in a 96-well plate and treat with the test compound to induce apoptosis.

-

Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Compare the luminescence of treated cells to untreated controls to determine the fold-increase in caspase-3/7 activity.

Mandatory Visualization: Signaling Pathways and Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key signaling pathways and workflows relevant to the therapeutic applications of isothiochromene derivatives.

Conclusion and Future Directions

The isothiochromene scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The potent acetylcholinesterase inhibitory activity of isothiochromanone derivatives highlights their potential in the development of new treatments for Alzheimer's disease. Furthermore, the emerging evidence of their anticancer and alpha2-adrenergic receptor modulatory effects opens up new avenues for research and drug development.

Future efforts should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds for their respective targets. In-depth mechanistic studies are also required to fully elucidate the signaling pathways through which they exert their therapeutic effects. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of the therapeutic potential of isothiochromene derivatives. The continued investigation of this fascinating class of compounds holds the promise of delivering a new generation of medicines to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

Structural Elucidation of 3,4-dihydro-1H-isothiochromen-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride. The document outlines the key analytical techniques, experimental protocols, and data interpretation used to confirm the chemical structure of this compound, a significant heterocyclic amine in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: C₉H₁₂ClNS

Molecular Weight: 201.72 g/mol

CAS Number: 123470-16-6

The hydrochloride salt of 3,4-dihydro-1H-isothiochromen-4-amine is a stable, crystalline solid. Its structure comprises a dihydro-isothiochromene core with an amine group at the 4-position. The presence of a chiral center at the C4 position indicates that this compound can exist as a racemic mixture of two enantiomers.

| Property | Value |

| Molecular Formula | C₉H₁₂ClNS |

| Molecular Weight | 201.72 |

| CAS Number | 123470-16-6 |

| Physical State | Solid |

Synthesis and Purification

The synthesis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride typically involves a multi-step process, starting from readily available precursors. A common synthetic approach is the reduction of the corresponding oxime or the reductive amination of isothiochroman-4-one.

General Synthesis Workflow

The logical flow for a common synthesis route is outlined below.

Caption: General workflow for the synthesis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of isothiochroman-4-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: Quench the reaction by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification of the Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

-

Hydrochloride Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride as a solid.

Spectroscopic and Analytical Characterization

The structural elucidation of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.4 | m | 4H | Aromatic protons (H5, H6, H7, H8) |

| ~4.5 | t | 1H | Methine proton (H4) |

| ~3.8-4.0 | m | 2H | Methylene protons (H1) |

| ~3.0-3.2 | m | 2H | Methylene protons (H3) |

| ~8.5-9.5 | br s | 3H | Ammonium protons (-NH₃⁺) |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~135-140 | Quaternary aromatic carbons |

| ~125-130 | CH aromatic carbons |

| ~50 | Methine carbon (C4) |

| ~35 | Methylene carbon (C1) |

| ~30 | Methylene carbon (C3) |

3.1.3. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrument: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard zg30 or similar.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the free base is typically observed.

Expected Molecular Ion Peak (for the free base C₉H₁₁NS):

| m/z | Assignment |

| 165.06 | [M]⁺ (Calculated for C₉H₁₁NS: 165.06) |

3.2.1. Fragmentation Pathway

A logical fragmentation pattern can be proposed to aid in structural confirmation.

Caption: Proposed mass spectrometry fragmentation pathway for the free base.

3.2.2. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization Technique: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Acquire the mass spectrum using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | N-H stretching (from -NH₃⁺) |

| ~3100-3000 | Aromatic C-H stretching |

| ~2900-2800 | Aliphatic C-H stretching |

| ~1600, 1480 | Aromatic C=C stretching |

| ~1500-1400 | N-H bending |

3.3.1. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride is unequivocally established through the synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The presented data and experimental protocols provide a robust framework for the characterization of this and related heterocyclic compounds, which is of significant value to researchers in the fields of synthetic chemistry and drug discovery.

Spectroscopic Analysis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Chemical Structure and Expected Spectroscopic Data

Chemical Structure:

Molecular Formula: C₉H₁₂ClNS Molecular Weight: 201.72 g/mol CAS Number: 123470-16-6[1][2][3]

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses. These predictions are based on the analysis of functional groups and structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride, the following signals are expected.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.1 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.5 | Triplet | 1H | Methine proton (-CH-NH₂) |

| ~3.8 | Singlet | 2H | Methylene protons (-S-CH₂-Ar) |

| ~3.0 | Multiplet | 2H | Methylene protons (-CH-CH₂-S) |

| 8.0 - 9.0 | Broad Singlet | 3H | Amine protons (-NH₃⁺) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 130 - 140 | Quaternary aromatic carbons |

| 125 - 130 | Aromatic CH carbons |

| ~50 | Methine carbon (-CH-NH₂) |

| ~35 | Methylene carbon (-S-CH₂-Ar) |

| ~30 | Methylene carbon (-CH-CH₂-S) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt of a primary amine will show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3000 - 2800 | Strong, Broad | R-NH₃⁺ | N-H stretch |

| 3100 - 3000 | Medium | Ar-H | C-H stretch |

| 2950 - 2850 | Medium | C-H | C-H stretch (aliphatic) |

| ~1600, ~1480 | Medium-Weak | C=C | Aromatic ring stretch |

| 1600 - 1500 | Medium | R-NH₃⁺ | N-H bend |

| ~700 | Strong | C-S | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Spray Ionization (ESI) is a suitable method.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 166.07 | [M+H]⁺ (base peak, free amine) |

| 202.05 | [M]⁺ (as hydrochloride) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine hydrochloride protons may exchange with acidic protons in the solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Place the sample pellet or film in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[5]

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: General workflow for the spectroscopic analysis of the target compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for IR and MS spectroscopic analyses.

References

- 1. usbio.net [usbio.net]

- 2. 123470-16-6 | 3,4-Dihydro-1H-isothiochromen-4-amine hydrochloride - Capot Chemical [capotchem.com]

- 3. usbio.net [usbio.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

In-depth Technical Guide: 3,4-Dihydro-1H-isothiochromen-4-amine (CAS 123470-16-6)

Affiliation: Google Research

Abstract

This document provides a comprehensive overview of the chemical properties and structure of the compound identified by CAS number 123470-16-6, also known as 3,4-Dihydro-1H-isothiochromen-4-amine or 3,4-Dihydro-1H-2-benzothiopyran-4-amine. Due to a notable absence of this compound in peer-reviewed scientific literature and public research databases, this guide primarily consolidates information from chemical supplier databases and publicly available safety data sheets. The core requirements for an in-depth technical guide, including detailed experimental protocols, extensive quantitative data, and biological pathway visualizations, cannot be fully met as the primary research detailing such information appears to be non-existent in the public domain.

Chemical Identity and Structure

The compound with CAS number 123470-16-6 is an organic molecule belonging to the isothiochroman class of heterocyclic compounds. It is most commonly available as a hydrochloride salt.

-

Systematic Name: 3,4-Dihydro-1H-isothiochromen-4-amine

-

Alternative Name: 3,4-Dihydro-1H-2-benzothiopyran-4-amine

-

CAS Number: 123470-16-6

-

Molecular Structure:

Caption: 2D Structure of 3,4-Dihydro-1H-isothiochromen-4-amine.

Physicochemical Properties

The available quantitative data for 3,4-Dihydro-1H-isothiochromen-4-amine and its hydrochloride salt are summarized below. This information is primarily sourced from chemical supplier catalogs.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₉H₁₁NS | C₉H₁₂ClNS | [1][2][3][4] |

| Molecular Weight | 165.26 g/mol | 201.72 g/mol | [1][2][3][4] |

| Melting Point | Not available | 153-155 °C | |

| Appearance | Not available | Solid | |

| Solubility | Not available | Not available | |

| Purity | Not specified | Typically ≥95% (supplier dependent) |

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 3,4-Dihydro-1H-isothiochromen-4-amine (CAS 123470-16-6) is not available in the public scientific literature. General synthetic routes for related isothiochroman and thiochroman derivatives have been reported, often involving multi-step procedures. For instance, the synthesis of thiochroman-4-one derivatives has been described, which could potentially serve as precursors to the amine via reductive amination.[5][6][7] However, a specific protocol for the introduction of the amine group at the 4-position of the isothiochroman scaffold is not documented.

A hypothetical synthetic approach is outlined below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated.

Caption: Hypothetical synthetic workflow for 3,4-Dihydro-1H-isothiochromen-4-amine.

Biological Activity and Signaling Pathways

There is no information available in peer-reviewed journals or public databases regarding the biological activity, mechanism of action, or associated signaling pathways for 3,4-Dihydro-1H-isothiochromen-4-amine. While studies on related thiochromene and thiochroman derivatives have reported various biological activities, including antifungal and leishmanicidal properties, these findings cannot be extrapolated to the specific compound of interest without experimental evidence.[6][7][8]

Consequently, the creation of diagrams for signaling pathways or experimental workflows related to the biological function of this compound is not possible.

Applications in Research and Drug Development

The intended application of 3,4-Dihydro-1H-isothiochromen-4-amine is not explicitly stated in the available literature. Chemical suppliers often list it as a research chemical or an intermediate for organic synthesis.[2] Its structural similarity to other biologically active heterocyclic compounds suggests it may have been synthesized for screening in drug discovery programs, but the results of such screenings are not publicly available.

Safety and Handling

Safety data sheets from various suppliers indicate that 3,4-Dihydro-1H-isothiochromen-4-amine hydrochloride should be handled with care. Standard laboratory precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. It should be used in a well-ventilated area or a fume hood. Specific toxicity data is not available.

Conclusion

3,4-Dihydro-1H-isothiochromen-4-amine (CAS 123470-16-6) is a chemical compound for which there is a significant lack of detailed scientific information in the public domain. While its basic chemical identity and some physicochemical properties are known from supplier data, there are no published experimental protocols for its synthesis or analysis, nor any data on its biological activity. This information gap prevents a complete and in-depth technical assessment as requested. Further research and publication would be necessary to elucidate the properties and potential applications of this molecule.

References

- 1. 123470-16-6|3,4-Dihydro-1H-isothiochromen-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 123470-16-6 | 3,4-Dihydro-1H-isothiochromen-4-amine hydrochloride - Capot Chemical [capotchem.com]

- 3. usbio.net [usbio.net]

- 4. usbio.net [usbio.net]

- 5. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 4-chloro-2H-thiochromenes featuring nitrogen-containing side chains as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Bioactivity Screening of Isothiochroman Amines

For Researchers, Scientists, and Drug Development Professionals

The isothiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The incorporation of an amine functionality into this scaffold presents a promising avenue for the development of novel therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of isothiochroman amines, summarizing available quantitative data from structurally related compounds, detailing relevant experimental protocols, and visualizing key experimental workflows. While direct and extensive bioactivity screening data for a library of isothiochroman amines is currently limited in publicly available literature, this guide consolidates information from closely related isothiochroman derivatives to provide a foundational understanding for researchers in this field.

Data Presentation: Bioactivity of Isothiochroman Derivatives

The following tables summarize the quantitative bioactivity data for isothiochromanone and isothiocoumarin derivatives, which serve as structural analogs to isothiochroman amines and suggest potential areas of biological activity for this class of compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Isothiochromanone Derivatives

| Compound ID | R (Substitution on N-benzyl) | AChE IC₅₀ (nM) |

| 15a | 4-fluoro | 2.7 |

| 15b | 4-chloro | 3.1 |

| 15c | 4-bromo | 3.5 |

| 15d | 4-methyl | 4.2 |

| 15e | 4-methoxy | 5.6 |

| 15f | 3-fluoro | 8.9 |

| 15g | 3-chloro | 9.5 |

| 15h | 3-bromo | 10.2 |

Data sourced from a study on isothiochromanone derivatives bearing an N-benzyl pyridinium moiety as potential agents for Alzheimer's disease.

Table 2: Anticancer Activity of Isothiocoumarin-3-Carboxylic Acid Amide Derivatives

| Compound ID | Derivative | Cancer Cell Line | GI₅₀ (µM) |

| 30 | 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide | NCI-H322M (NSC Lung Cancer) | 1.28 |

This data highlights the antimitotic activity of an isothiocoumarin derivative, suggesting a potential avenue for the exploration of isothiochroman amines in cancer research.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioactivity screening results. The following sections provide established protocols for key assays relevant to the preliminary screening of isothiochroman amines.

Synthesis of Isothiochroman-6-amine

A plausible multi-step synthesis for isothiochroman-6-amine, a key building block, has been outlined, starting from a primary amine-containing aromatic precursor.[1] The general workflow involves the formation of the isothiochroman ring system followed by the generation of the target amine.[1]

Stage 1: Mesylation of 4-Nitrophenethyl Alcohol

-

Dissolve 4-nitrophenethyl alcohol (1 equivalent) in dichloromethane (DCM) at 0 °C.

-

Add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Stage 2: Cyclization to 6-Nitroisothiochroman

-

Combine the crude mesylate from Stage 1 with sodium sulfide nonahydrate (2-3 equivalents) in a suitable solvent such as DMF or ethanol.

-

Heat the mixture with stirring at 80-100 °C for 2-4 hours, monitoring by TLC or GC-MS.

-

Pour the hot reaction mixture onto crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography to yield 6-nitroisothiochroman.

Stage 3: Reduction to Isothiochroman-6-amine

-

To a solution of 6-nitroisothiochroman (1 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).[1]

-

Heat the mixture to reflux and slowly add concentrated hydrochloric acid (HCl).[1]

-

Continue refluxing for 2-3 hours until the starting material is consumed (monitored by TLC).[1]

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.[1]

-

Extract the product with ethyl acetate.[1]

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain isothiochroman-6-amine.[1]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[2] The principle involves the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[2][3]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

AChE enzyme solution

-

Test compounds (isothiochroman amines) dissolved in a suitable solvent (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes at 1-minute intervals.

-

Calculation: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][4][5][6] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[1][5]

Materials:

-

Cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the isothiochroman amine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (solvent used to dissolve the compounds).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[6] Incubate for 1.5 hours at 37°C.[6]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Incubate for 15 minutes with shaking.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6]

-

Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing

a) Antibacterial Activity: Kirby-Bauer Disk Diffusion Method

This method is a standardized technique to determine the susceptibility of bacteria to various antimicrobial compounds.[7][8][9][10][11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates[9]

-

Sterile swabs

-

Sterile filter paper disks

-

Isothiochroman amine solutions of known concentration

-

Standard antibiotic disks (positive control)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[9]

-

Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[8]

-

Disk Application: Aseptically place sterile filter paper disks impregnated with the isothiochroman amine solutions onto the agar surface. Gently press the disks to ensure contact.[9] Include a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.

-

Incubation: Incubate the plates at 35-37°C for 16-18 hours.[9]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.[11] A larger zone of inhibition indicates greater sensitivity of the bacteria to the compound.[11]

b) Antifungal Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[12][13][14]

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI 1640 medium buffered with MOPS[13]

-

Isothiochroman amine solutions

-

Standard antifungal agent (e.g., fluconazole, amphotericin B)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.[12]

-

Serial Dilution: Perform a two-fold serial dilution of the isothiochroman amine solutions and the standard antifungal agent in the microtiter plates to a final volume of 50 µL per well.[12]

-

Inoculation: Add 50 µL of the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[14]

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. asm.org [asm.org]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. contractlaboratory.com [contractlaboratory.com]

- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. benchchem.com [benchchem.com]

Methodological & Application

"protocol for the synthesis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride"

Application Note: Synthesis of 3,4-Dihydro-1H-isothiochromen-4-amine Hydrochloride

Introduction

3,4-Dihydro-1H-isothiochromen-4-amine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and drug discovery. The isothiochroman scaffold is a privileged structure found in a variety of biologically active compounds. The presence of an amine group at the 4-position provides a crucial handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization. This application note provides a detailed, two-step protocol for the synthesis of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride, commencing with the preparation of the key intermediate, isothiochroman-4-one.

Overall Reaction Scheme

The synthetic pathway involves two primary stages:

-

Synthesis of Isothiochroman-4-one: This intermediate is prepared via the reaction of thiosalicylic acid with chloroacetic acid, followed by an intramolecular Friedel-Crafts cyclization.

-

Reductive Amination and Salt Formation: Isothiochroman-4-one is converted to the corresponding primary amine through reductive amination, which is then isolated as its hydrochloride salt for improved stability and handling.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield (%) |

| Isothiochroman-4-one | C₉H₈OS | 164.22 | 4531-77-9 | 70-80 |

| 3,4-Dihydro-1H-isothiochromen-4-amine hydrochloride | C₉H₁₂ClNS | 201.72 | 123470-16-6 | 60-75 |

Experimental Protocols

Part 1: Synthesis of Isothiochroman-4-one

This procedure involves two steps: the synthesis of 2-(carboxymethylthio)benzoic acid and its subsequent cyclization.

Step 1a: Synthesis of 2-(carboxymethylthio)benzoic acid

-

In a 250 mL round-bottom flask, dissolve thiosalicylic acid (15.4 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water.

-

To this solution, add a solution of chloroacetic acid (9.45 g, 0.1 mol) in 20 mL of water dropwise with stirring.

-

Heat the reaction mixture at 100°C for 2 hours.

-

After cooling to room temperature, acidify the solution to pH 2 with concentrated hydrochloric acid.

-

A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(carboxymethylthio)benzoic acid.

Step 1b: Cyclization to Isothiochroman-4-one

-

Place the dried 2-(carboxymethylthio)benzoic acid (10.6 g, 0.05 mol) in a 250 mL round-bottom flask.

-

Add polyphosphoric acid (100 g) and heat the mixture to 90-100°C with stirring for 2 hours.

-

Carefully pour the hot mixture onto 500 g of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford isothiochroman-4-one as a solid.

Part 2: Synthesis of 3,4-Dihydro-1H-isothiochromen-4-amine hydrochloride

This part details the reductive amination of isothiochroman-4-one and the subsequent hydrochloride salt formation.

-

To a solution of isothiochroman-4-one (8.2 g, 0.05 mol) in 150 mL of methanol in a 500 mL round-bottom flask, add ammonium chloride (13.4 g, 0.25 mol).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0°C in an ice bath and add sodium cyanoborohydride (3.14 g, 0.05 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 2.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the remaining aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

-

Basify the aqueous layer to pH 10-11 with a 4 M sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

-

Dissolve the crude amine in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for 3,4-dihydro-1H-isothiochromen-4-amine HCl.

Application Notes and Protocols for 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride in Neuroscience Research

Disclaimer: The following application notes and protocols are proposed based on the structural characteristics of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride and its similarity to other known neuroactive compounds. As of the date of this document, there is a lack of specific published research on the direct application of this compound in neuroscience. Therefore, these notes are intended to serve as a guideline for researchers and scientists to initiate investigation into its potential neuropharmacological properties.

Introduction

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride is a heterocyclic compound with a structure that suggests potential for interaction with biological targets within the central nervous system (CNS). Its core scaffold is analogous to other molecules that have demonstrated activity at various neurotransmitter receptors. This document outlines potential research applications and provides standardized protocols for the initial screening and characterization of this compound's effects in a neuroscience context.

Hypothetical Applications in Neuroscience

Given its chemical structure, 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride could be investigated for its potential as a modulator of monoaminergic systems. The primary amine and the cyclic structure are features found in many ligands for dopamine and serotonin receptors.

Potential Research Areas:

-

Dopaminergic System Modulation: The compound could be screened for agonist or antagonist activity at dopamine receptor subtypes (D1-like and D2-like). Dysregulation of the dopaminergic system is implicated in disorders such as Parkinson's disease, schizophrenia, and addiction.

-

Serotonergic System Interaction: Investigation into its binding affinity and functional activity at serotonin (5-HT) receptors is warranted. The diverse family of 5-HT receptors is involved in the regulation of mood, anxiety, cognition, and motor function.

-

Neurotransmitter Release and Reuptake: The compound could be assessed for its ability to modulate the release or inhibit the reuptake of key neurotransmitters like dopamine, serotonin, and norepinephrine.

Experimental Protocols

The following are generalized protocols for the initial characterization of a novel compound's neuroactivity.

In Vitro Receptor Binding Assays

This protocol describes a method to determine the binding affinity of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride for specific neurotransmitter receptors using a competitive radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for target receptors (e.g., Dopamine D2, Serotonin 5-HT2A).

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)

-

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride (test compound)

-

Non-specific binding control (e.g., Haloperidol for D2 receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the cell membranes.

-

Add the various concentrations of the test compound to the respective wells.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of the non-labeled specific ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

| Compound | Target Receptor | Radioligand | Ki (nM) |

| 3,4-dihydro-1H-isothiochromen-4-amine HCl | Dopamine D2 | [3H]-Spiperone | TBD |

| 3,4-dihydro-1H-isothiochromen-4-amine HCl | Serotonin 5-HT2A | [3H]-Ketanserin | TBD |

| Reference Antagonist | Dopamine D2 | Haloperidol | ~2 |

| Reference Agonist | Dopamine D2 | Quinpirole | ~15 |

TBD: To Be Determined

In Vivo Behavioral Screening: Open Field Test

This protocol outlines a method to assess the general locomotor and exploratory activity of a test compound in rodents, which can indicate potential stimulant, sedative, or anxiolytic effects.

Objective: To evaluate the effect of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride on spontaneous motor activity and exploratory behavior.

Materials:

-

Adult male/female mice or rats

-

Open field apparatus (a square arena with walls, often equipped with automated tracking)

-

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

-

Vehicle control (e.g., saline or DMSO solution)

-

Positive controls (e.g., amphetamine for hyperactivity, diazepam for hypoactivity/anxiolysis)

Procedure:

-

Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride, vehicle, or a positive control compound via the desired route (e.g., intraperitoneal, oral).

-

After a specific pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

-

Record the animal's behavior for a set duration (e.g., 15-30 minutes) using an automated video-tracking system.

-

Key parameters to measure include:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency (vertical activity)

-

Stereotyped behaviors (e.g., repetitive grooming, head weaving)

-

-

Thoroughly clean the arena between each animal to remove olfactory cues.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Data Presentation:

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |

| Vehicle | - | TBD | TBD | TBD |

| Compound X | 1 | TBD | TBD | TBD |

| Compound X | 5 | TBD | TBD | TBD |

| Compound X | 10 | TBD | TBD | TBD |

| Amphetamine | 2 | TBD | TBD | TBD |

| Diazepam | 1 | TBD | TBD | TBD |

Compound X: 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride; TBD: To Be Determined

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade if the compound acts as an agonist at a G-protein coupled receptor, such as a dopamine or serotonin receptor.

Caption: Hypothetical Gαi-coupled GPCR signaling pathway.

Experimental Workflow

This diagram outlines the logical flow for screening and characterizing a novel CNS compound.

Application Note: Quantification of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride is a chemical compound of interest in pharmaceutical research. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for its quantification in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride in human plasma. The method is suitable for high-throughput analysis and has been developed based on common bioanalytical principles. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a primary method for analyzing various compounds in biological samples.

Experimental Protocols

Materials and Reagents

-

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride reference standard

-

Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of internal standard working solution and vortex.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined based on the analyte's mass |

| MRM Transition (IS) | To be determined based on the IS's mass |

| Collision Energy | Optimized for analyte and IS |

| Dwell Time | 100 ms |

Data Presentation

The method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics of the assay.

Table 3: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride | 0.1 - 100 | > 0.99 |

Table 4: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1 | < 20 | < 20 | 80 - 120 |

| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 10 | < 15 | < 15 | 85 - 115 |

| High QC | 80 | < 15 | < 15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride | > 80 | < 15 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride in plasma.

Caption: Logical flow of bioanalytical method validation.

Application Notes and Protocols for the Purification of 4-Amino-Isothiochroman Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 4-amino-isothiochroman derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry. The following protocols cover common purification techniques, including flash column chromatography, recrystallization, and chiral High-Performance Liquid Chromatography (HPLC).

Overview of Purification Strategies

The purification of 4-amino-isothiochroman derivatives typically involves a multi-step approach to remove unreacted starting materials, reaction byproducts, and other impurities. The basic amino group and the thioether linkage in the isothiochroman core influence the polarity and solubility of these compounds, making chromatographic and crystallization methods effective for their purification. The choice of the specific technique will depend on the nature of the substituents on the aromatic ring, the amino group, and the stereochemistry of the molecule.

A general workflow for the purification of these derivatives is outlined below.

Application Notes and Protocols: Isothiochroman Scaffolds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction